4-(1,4-Dioxan-2-yl)-2,6-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,4-Dioxan-2-yl)-2,6-dimethylpyridine is an organic compound that features a pyridine ring substituted with a 1,4-dioxane moiety and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dioxan-2-yl)-2,6-dimethylpyridine typically involves the reaction of 2,6-dimethylpyridine with 1,4-dioxane under specific conditions. One method involves the use of a catalyst such as Selectfluor/FeSO4.7H2O to facilitate the reaction . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Dioxan-2-yl)-2,6-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
4-(1,4-Dioxan-2-yl)-2,6-dimethylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(1,4-Dioxan-2-yl)-2,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(1,4-Dioxan-2-yl)methanol: A compound with a similar dioxane moiety but different functional groups.
1,4-Dioxan-2-yl(diphenyl)methanol: Another compound featuring the dioxane ring, used in different applications.
Uniqueness
4-(1,4-Dioxan-2-yl)-2,6-dimethylpyridine is unique due to its specific combination of the pyridine ring and dioxane moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
115752-00-6 |
---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-(1,4-dioxan-2-yl)-2,6-dimethylpyridine |
InChI |
InChI=1S/C11H15NO2/c1-8-5-10(6-9(2)12-8)11-7-13-3-4-14-11/h5-6,11H,3-4,7H2,1-2H3 |
InChI Key |
LECVAEPHGMLOHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2COCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.